2-(Phenylsulfonyl)-1,3-cyclohexadiene

説明

Significance of Sulfonyl Groups in Modern Synthetic Methodologies

The sulfonyl group (–SO₂–) is a powerful functional group in organic chemistry, primarily due to its strong electron-withdrawing nature. acs.org This property significantly influences the reactivity of adjacent atoms and functional groups. In the context of synthetic methodologies, sulfonyl groups are employed to:

Activate adjacent systems: They can activate double bonds for nucleophilic attack and increase the acidity of neighboring C-H bonds. acs.org

Serve as excellent leaving groups: The sulfinate anion is a stable leaving group, facilitating substitution and elimination reactions.

Act as removable activating and directing groups: The sulfonyl group can be cleaved under various reductive conditions, allowing for its temporary incorporation to control reactivity and then its removal from the final product. escholarship.org

Stabilize intermediates: The electron-withdrawing capacity of the sulfonyl group can stabilize adjacent carbanions and radical intermediates. acs.org

The versatility of the sulfonyl group has led to its widespread use in the synthesis of complex molecules, including natural products and pharmaceuticals. acs.org

Role of Conjugated Dienes as Versatile Synthetic Intermediates

Conjugated dienes, characterized by alternating double and single bonds, are fundamental building blocks in organic synthesis. researchgate.netnih.govnih.govnih.govelectronicsandbooks.com Their importance stems from their ability to participate in a variety of reactions, most notably:

Pericyclic Reactions: Conjugated dienes are the quintessential components of the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms six-membered rings with high stereocontrol. elsevierpure.comnih.gov This reaction is a cornerstone of synthetic organic chemistry for the construction of cyclic systems. orgsyn.org

Electrophilic Additions: Conjugated dienes undergo electrophilic addition to produce both 1,2- and 1,4-addition products, a consequence of the resonance-stabilized allylic carbocation intermediate. msu.edu This reactivity allows for the introduction of diverse functionalities across the diene system.

Transition Metal-Catalyzed Reactions: Conjugated dienes are excellent ligands and substrates in a wide array of transition metal-catalyzed transformations, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

The predictable reactivity and the ability to form multiple new bonds in a single step make conjugated dienes indispensable in the synthesis of a vast range of organic molecules. nih.gov

Positioning of 2-(Phenylsulfonyl)-1,3-cyclohexadiene as a Key Model System for Electrophilic and Pericyclic Transformations

The combination of a sulfonyl group and a conjugated diene within the constrained cyclic framework of 1,3-cyclohexadiene (B119728) gives rise to a molecule with unique and highly useful properties. This compound serves as a key model system for studying fundamental organic reactions for several reasons:

Controlled Reactivity: The electron-withdrawing phenylsulfonyl group significantly polarizes the diene system, influencing the regioselectivity and stereoselectivity of both electrophilic and pericyclic reactions. This allows for a more controlled and predictable outcome compared to unsubstituted dienes.

Enhanced Dienophilicity/Electrophilicity: The sulfonyl group enhances the electrophilic character of the diene, making it a more reactive partner in inverse-electron-demand Diels-Alder reactions and more susceptible to nucleophilic attack.

Stereochemical Insights: The cyclic nature of the diene restricts conformational freedom, providing a rigid scaffold to study the stereochemical course of reactions, such as the endo and exo selectivity in Diels-Alder reactions.

Versatile Synthetic Handle: The phenylsulfonyl group can be readily transformed or removed after the initial reaction, allowing the products of cycloaddition or electrophilic addition to be further elaborated into a variety of complex target molecules. escholarship.org

These features make this compound an excellent platform for investigating the mechanistic nuances of fundamental organic transformations and for developing new synthetic methodologies.

Overview of Research Trajectories in this compound Chemistry

Research into the chemistry of this compound and related sulfonyl-substituted dienes has evolved significantly over the past few decades. acs.org Early work focused on the synthesis of these compounds and the exploration of their fundamental reactivity in cycloaddition reactions. nih.gov A major milestone was the development of economical and environmentally friendly synthetic routes to this compound, which made this valuable reagent more accessible for broader synthetic applications. nih.gov

Subsequent research has expanded to explore the full synthetic potential of this diene. Key research trajectories include:

Diels-Alder Reactions: A significant body of research has been dedicated to studying the Diels-Alder reactions of this compound with a wide range of dienophiles. These studies have demonstrated the high regio- and stereoselectivity that can be achieved, leading to the synthesis of complex bicyclic and polycyclic systems.

Electrophilic and Nucleophilic Additions: The polarized nature of the diene has been exploited in various addition reactions. Studies have investigated the regiochemical outcome of electrophilic additions and the use of the diene as an acceptor in Michael-type additions.

Tandem Reactions: More recent research has focused on developing tandem reaction sequences where this compound participates in an initial cycloaddition or addition reaction, followed by further transformations of the resulting adduct, often involving the sulfonyl group as a key activator or leaving group.

The ongoing exploration of the reactivity of this compound continues to yield novel synthetic methods and provides deeper insights into the fundamental principles of organic reactivity.

Chemical Compound Information

| Compound Name |

| This compound |

| 1,3-Butadiene |

| Cyclohexene (B86901) |

| 1,3-Cyclohexadiene |

| 3,4-Dibromo-1-butene |

| 1,4-Dibromo-2-butene |

| 2-Methyl-1,3-cyclohexadiene |

| 3-Chloro-3-methylcyclohexene |

| 3-Chloro-1-methylcyclohexene |

| 2,3-Dimethyl-1,3-butadiene |

| Isoprene |

| Tosyl cyanide |

| 2-Tosylpyridines |

| 3,6-Dihydro-2-pyridones |

| Phenylmethanesulfonyl cyanide |

| 1-Adamantanesulfonyl cyanide |

| Tetracyclone |

| 3,4,5,6-Tetraphenyl-2-tosylpyridine |

| p-Chlorobenzenesulfonyl cyanide |

Research Findings on Diels-Alder Reactions of this compound

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The reactivity and selectivity of this compound in these reactions have been extensively studied. Below is a table summarizing key findings from the literature.

| Dienophile | Reaction Conditions | Product(s) | Key Findings & Reference |

| Maleic anhydride | Toluene, reflux | endo-adduct | The reaction proceeds with high endo selectivity, typical for Diels-Alder reactions. The sulfonyl group directs the regiochemistry. |

| N-Phenylmaleimide | Xylene, 140 °C | endo-adduct | High yield and excellent endo stereoselectivity are observed. The sulfonyl group activates the diene for cycloaddition. |

| Dimethyl acetylenedicarboxylate | Neat, 100 °C | Bicyclo[2.2.2]octadiene derivative | The reaction demonstrates the ability of the sulfonylated diene to react with acetylenic dienophiles to form highly functionalized bicyclic systems. |

| Acrolein | Lewis acid catalyst (e.g., AlCl₃), CH₂Cl₂ | Regioisomeric adducts | Lewis acid catalysis can be used to enhance the reaction rate and control the regioselectivity of the cycloaddition with unsymmetrical dienophiles. |

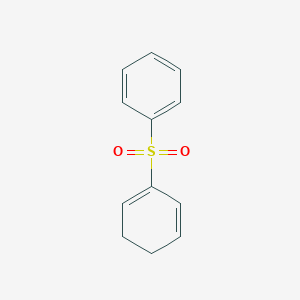

Structure

2D Structure

3D Structure

特性

CAS番号 |

102860-22-0 |

|---|---|

分子式 |

C12H12O2S |

分子量 |

220.29 g/mol |

IUPAC名 |

cyclohexa-1,5-dien-1-ylsulfonylbenzene |

InChI |

InChI=1S/C12H12O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-10H,2,6H2 |

InChIキー |

VFNKGBTVDLBPBK-UHFFFAOYSA-N |

SMILES |

C1CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |

正規SMILES |

C1CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |

同義語 |

2-(PHENYLSULFONYL)-1,3-CYCLOHEXADIENE |

製品の起源 |

United States |

Advanced Reactivity and Transformation Chemistry of 2 Phenylsulfonyl 1,3 Cyclohexadiene

Pericyclic Reaction Pathways

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of the reactivity of 2-(phenylsulfonyl)-1,3-cyclohexadiene. libretexts.org The electron-withdrawing phenylsulfonyl group significantly influences the energy of the diene's molecular orbitals, modulating its behavior in these transformations. acs.orgorganic-chemistry.org

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings with a high degree of stereocontrol. organic-chemistry.orgucalgary.ca this compound is an exceptional substrate in such reactions, demonstrating unique characteristics due to the electronic influence of the sulfonyl moiety. acs.orgnih.gov

A noteworthy feature of dienyl sulfones like this compound is their ability to exhibit dual electron demand characteristics in Diels-Alder reactions. acs.org This means they can react with both electron-rich and electron-deficient dienophiles. The strongly electron-withdrawing sulfonyl group lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating so-called "inverse electron-demand Diels-Alder" (DAINV or IEDDA) reactions with electron-rich dienophiles (where the primary interaction is between the HOMO of the dienophile and the LUMO of the diene). acs.orgorganic-chemistry.orgwikipedia.org

Conversely, this compound can also function as the dienophile component by engaging only one of its double bonds in a cycloaddition with an electron-rich diene. acs.orgairitilibrary.com In these cases, the sulfonyl-substituted double bond acts as the 2π component, reacting with a 4π diene partner in a normal electron-demand Diels-Alder fashion. This versatility allows it to participate in cycloadditions with a broad spectrum of reaction partners, showcasing its synthetic utility.

The cycloaddition reactions of this compound are marked by high levels of selectivity. Studies have demonstrated that its reactions proceed with significant chemo-, regio-, and stereoselectivity. airitilibrary.com The phenylsulfonyl group acts as a powerful directing element, controlling the orientation of the dienophile in the transition state. researcher.life

In reactions with cyclic dienes, the formation of the endo product is often favored due to secondary orbital interactions in the transition state, a common principle in Diels-Alder chemistry. organic-chemistry.orgnih.gov For instance, in reactions with various electron-deficient dienophiles, 1,3-cyclohexadiene (B119728) itself typically yields endo-bicyclo[2.2.2]oct-2-enes. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to understand and predict the regio- and stereochemical outcomes of cycloadditions involving 2-sulfonyl dienes, confirming that these reactions proceed through an asynchronous, one-step, polar mechanism. researcher.liferesearchgate.net The analysis of electron localization function (ELF) for the reaction between a 2-phenylsulfonyl-1,3-butadiene and cyclopentadiene (B3395910) revealed a two-stage, one-step mechanism. researcher.life

The dual reactivity of this compound makes it an excellent candidate for Cross-Diels-Alder (CDA) reactions, where two different dienes compete for reaction. airitilibrary.comelectronicsandbooks.com In these scenarios, one diene must act as the 4π component and the other as the 2π dienophile. Research has shown that this compound can cleanly undergo CDA reactions with electron-rich dienes. electronicsandbooks.com

Under controlled thermal conditions (e.g., 130 °C), it reacts selectively with partners like Danishefsky's diene and cyclopentadiene. electronicsandbooks.com When reacted with Danishefsky's diene, the sulfonylated diene behaves as the dienophile, leading to a single, regioselective cycloadduct in high yield. electronicsandbooks.com In its reaction with cyclopentadiene at elevated temperatures, this compound acts as the diene, again forming the cycloadduct in good yield. electronicsandbooks.com Interestingly, at room temperature, the reaction with cyclopentadiene can produce a mixture of isomers, indicating that kinetic and thermodynamic products can be selectively accessed by controlling the reaction conditions. electronicsandbooks.com

Table 1: Cross-Diels-Alder Reactions of this compound (1) with Various Dienes Data sourced from Chou et al. (1995). airitilibrary.comelectronicsandbooks.com

| Dienophile/Diene Partner | Reaction Conditions | Role of Compound 1 | Product Type | Yield |

| Danishefsky's diene | 130 °C | Dienophile | Regioselective Cycloadduct | Good |

| Cyclopentadiene | 130 °C | Diene | Cycloadduct | Good |

| Cyclopentadiene | Room Temperature | Diene & Dienophile | Mixture of Isomers | - |

Electrocyclization Tendencies (in the context of dienyl sulfone reactivity)

While specific studies on the electrocyclization of this compound are not prominent, the general reactivity of unsaturated sulfones points to a potential for such transformations. acs.org Electrocyclization is a pericyclic reaction involving the formation of a σ-bond between the termini of a conjugated π-system. For dienyl sulfones, this would typically involve a 4π-electron conrotatory ring-closure to form a cyclobutene (B1205218) derivative. acs.org Research on related systems, such as bis(allenic) sulfones, has demonstrated their ability to undergo stereospecific 4π electrocyclic ring-closures to yield cyclobutene products. acs.org The electronic nature and substitution pattern of the dienyl sulfone are critical in determining whether electrocyclization is a viable reaction pathway compared to other processes like cycloaddition or researchgate.netelectronicsandbooks.com hydrogen shifts. acs.org

Polar and Radical-Mediated Functionalizations

Beyond pericyclic reactions, the electronic properties of this compound make it amenable to functionalization through both polar and radical-mediated processes.

The powerful electron-withdrawing nature of the sulfone group polarizes the conjugated diene system, creating electrophilic sites that are susceptible to attack by nucleophiles. This can lead to Michael-type addition reactions, where a nucleophile adds to the C4 position. Such polar additions expand the synthetic utility of the diene beyond cycloadditions. acs.org

Radical-mediated reactions offer complementary pathways for functionalization. nih.govnih.gov The double bonds within the diene system can undergo addition by radical species. nih.gov For example, photocatalytic methods can generate alkyl radicals that add to alkenes, initiating a functionalization cascade. nih.gov Similarly, methods have been developed for the radical-mediated synthesis of dienyl sulfones themselves, highlighting the compatibility of the sulfonyl group with radical intermediates. uniovi.es A visible-light-promoted approach allows for the synthesis of 1,3-dienyl sulfones from 1,3-dienyl bromides and sodium sulfinate salts via a radical pathway, demonstrating the feasibility of forming such structures under mild, modern synthetic conditions. uniovi.es These radical-polar crossover strategies enable the stereoselective formation of multiple C-C bonds in a single step, offering efficient routes to complex, functionalized cyclic systems. nih.gov

Michael-Type Addition Reactions and Subsequent Functionalizations

The electron-withdrawing nature of the phenylsulfonyl group makes this compound an excellent Michael acceptor. This reactivity allows for the conjugate addition of a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These Michael addition reactions are fundamental in the construction of more complex molecular architectures.

The general mechanism for a Michael reaction involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or, in this case, a vinyl sulfone. libretexts.org The process is typically initiated by a base that deprotonates the Michael donor to form a nucleophilic enolate or a related stabilized anion. libretexts.org This nucleophile then attacks the β-carbon of the activated alkene, this compound, leading to a resonance-stabilized intermediate. Subsequent protonation yields the final 1,4-adduct. libretexts.org

A notable application of this reactivity is the tandem Michael addition-ylide epoxidation, which has been developed for the diastereoselective synthesis of highly functionalized cyclohexadiene epoxide derivatives. nih.govscilit.com In these reactions, a sulfonium (B1226848) ylide acts as the Michael donor, and its addition to an α,β-unsaturated system is the initial step. nih.gov While specific examples detailing the functionalization of the direct Michael adducts of this compound are not extensively documented in the provided results, the established reactivity of similar systems suggests that the resulting allylic sulfones can be further manipulated. For instance, the sulfonyl group can be removed under reductive conditions or used to direct further functionalization of the cyclohexene (B86901) ring.

| Michael Donor | Reaction Type | Subsequent Functionalization | Product Type | Reference |

| Sulfonium Ylide | Tandem Michael Addition/Epoxidation | Intramolecular Epoxidation | Cyclohexadiene Epoxide Derivatives | nih.govscilit.com |

Epoxidation Reactions and Their Synthetic Utility

The double bonds of this compound are susceptible to epoxidation, a reaction that introduces a three-membered oxirane ring into the molecule. The presence of the sulfonyl group and the conjugated diene system allows for regio- and stereocontrolled epoxidations, yielding valuable synthetic intermediates.

The two double bonds in this compound are electronically distinct, enabling regioselective monoepoxidation. The double bond at the C3-C4 position is generally more electron-rich than the C1-C2 double bond, which is directly attached to the electron-withdrawing phenylsulfonyl group. Consequently, electrophilic epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are expected to react preferentially at the more nucleophilic C3-C4 double bond. stackexchange.com

The regioselectivity of epoxidation in conjugated dienes can be influenced by several factors, including the substitution pattern on the diene and the choice of epoxidizing agent. For instance, in the epoxidation of conjugated dienes, methyltrioxorhenium (MTO) has been shown to be an effective catalyst for regioselective monoepoxidation, with the site of epoxidation being dependent on olefin substitution and geometry. acs.org While specific studies on this compound were not detailed, the principles of selective epoxidation of conjugated systems are well-established. acs.orgacs.org

| Epoxidizing Agent | Catalyst | Observed Regioselectivity | Product | Reference |

| m-CPBA | None | Preferential attack at the more electron-rich double bond | Allylic Epoxide | stackexchange.com |

| H₂O₂ | Methyltrioxorhenium (MTO) | Dependent on olefin substitution and geometry | Allylic Epoxide | acs.org |

| H₂O₂ | Ti(IV)-salan complex | High regioselectivity for Z-olefins | Chiral Allylic cis-Epoxide | acs.orgdocumentsdelivered.com |

The synthesis of chiral epoxides from prochiral alkenes is a significant goal in organic synthesis, and catalytic asymmetric epoxidation is a powerful tool to achieve this. orientjchem.org Chiral catalysts can control the facial selectivity of the epoxidation, leading to the formation of one enantiomer in excess. google.com For conjugated dienes, asymmetric monoepoxidation can generate chiral allylic epoxides, which are versatile building blocks. acs.org

Several catalytic systems have been developed for the asymmetric epoxidation of conjugated dienes. nih.govlboro.ac.uk For example, a fructose-derived chiral ketone has been used as a catalyst with Oxone as the oxidant to achieve high enantioselectivities in the monoepoxidation of conjugated dienes. acs.org Another effective system employs a Ti(IV)-salan catalyst in combination with aqueous hydrogen peroxide, which provides diastereo- and enantioselective monoepoxidation of conjugated dienes. acs.orgdocumentsdelivered.com These methods have been shown to be highly effective for a range of dienes, and while specific application to this compound is not explicitly detailed, the general applicability to conjugated dienes suggests its potential as a substrate. acs.orgnih.gov The development of new chiral Schiff base/Ti(IV) catalysts has also expanded the scope of catalytic asymmetric epoxidation. rsc.org

| Catalyst Type | Oxidant | Key Features | Enantiomeric Excess (ee) | Reference |

| Fructose-derived Chiral Ketone | Oxone | High regioselectivity and enantioselectivity for monoepoxidation. | Up to 97% | acs.org |

| Ti(IV)-salan Complex | H₂O₂ | Diastereo- and enantioselective monoepoxidation. | Not specified | acs.orgdocumentsdelivered.com |

| Chiral Schiff base/Ti(IV) | Not specified | Asymmetric epoxidation of N-alkenyl sulfonamides. | Not specified | rsc.org |

| Chiral Iminium Salts | Oxone | Effective for various alkenes. | Up to 97% | lboro.ac.uk |

Cyclopropanation Reactions for Ring System Construction

Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a valuable transformation in organic synthesis. wikipedia.org The reaction of this compound with carbenes or carbenoids can lead to the formation of vinylcyclopropanes, which are versatile intermediates for further synthetic manipulations.

Common methods for cyclopropanation include the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, and reactions involving diazo compounds, often catalyzed by transition metals. wikipedia.orgnih.govwikipedia.org The Simmons-Smith reaction is known for its stereospecificity and tolerance of various functional groups. tcichemicals.comorganic-chemistry.orgresearchgate.net The use of diazomethane, particularly with palladium catalysts, has also been extensively studied for the cyclopropanation of unsaturated compounds. researchgate.net

The regioselectivity of cyclopropanation of 2-substituted 1,3-dienes is a key consideration. Recent studies have shown that palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes with diazo esters can proceed with high 3,4-regioselectivity, meaning the cyclopropane ring is formed at the less substituted double bond. nih.gov This provides a complementary approach to other methods that may favor the more substituted double bond. nih.gov Given that this compound is a 2-substituted diene, these regioselective methods are directly applicable.

| Cyclopropanation Reagent | Catalyst | Key Features | Product Type | Reference |

| Diiodomethane/Zinc-Copper Couple | None | Simmons-Smith reaction; stereospecific. | Vinylcyclopropane | wikipedia.orgwikipedia.org |

| Diazo Esters | Palladium Complex | High 3,4-regioselectivity for 2-substituted 1,3-dienes. | Vinylcyclopropane | nih.gov |

| Diazomethane | Light/Heat or Metal Catalyst | Can form cyclopropanes via a pyrazoline intermediate. | Vinylcyclopropane | wikipedia.orgmasterorganicchemistry.comlibretexts.org |

Nucleophilic Additions with Heteroatom-Containing Species (e.g., Indoles)

The electron-deficient nature of this compound makes it a suitable substrate for nucleophilic addition reactions with heteroatom-containing species. Indoles, in particular, are known to act as nucleophiles in various transformations, typically reacting at the C3 position. uea.ac.uksci-hub.st

The addition of indoles to electrophilic alkenes can be catalyzed by Lewis acids. organic-chemistry.orgnih.gov Scandium(III) triflate, for instance, has been used to catalyze the nucleophilic addition of indoles to in situ-generated 2-amidoallyl cations. figshare.com This suggests that a Lewis acid could facilitate the addition of an indole (B1671886) to the activated diene system of this compound. The reaction would likely proceed via a Friedel-Crafts-type mechanism, where the Lewis acid activates the diene towards nucleophilic attack by the indole. The regioselectivity of such an addition would be an important consideration, with the indole potentially adding at either the C2 or C4 position of the diene, following a conjugate addition pathway. libretexts.orglibretexts.org

While direct examples of the addition of indoles to this compound are not explicitly provided in the search results, the general principles of indole nucleophilicity and Lewis acid catalysis strongly support the feasibility of this transformation. organic-chemistry.orgnih.govresearchgate.netnih.gov

| Nucleophile | Catalyst | Proposed Reaction Type | Potential Product | Reference |

| Indole | Lewis Acid (e.g., Sc(OTf)₃, BF₃·Et₂O) | Friedel-Crafts / Conjugate Addition | C3-Indolyl substituted cyclohexene sulfone | organic-chemistry.orgnih.govfigshare.com |

Hydrosulfonylation of Conjugated Dienes Leading to Allylic Sulfones

The hydrosulfonylation of conjugated dienes is a direct and atom-economical method for the synthesis of allylic sulfones. mdpi.comnih.gov This reaction involves the addition of a sulfinic acid across the diene system. Recent advancements have led to the development of catalyst- and additive-free methods for this transformation. mdpi.comnih.govresearchgate.net

In a typical reaction, a sulfinic acid reacts with an electron-rich 1,3-diene at room temperature. mdpi.com The proposed mechanism involves the protonation of the terminal carbon of the diene by the sulfinic acid, which generates an allylic carbocation intermediate. mdpi.com Subsequent nucleophilic attack by the sulfonate anion on this carbocation yields the allylic sulfone product. mdpi.com This process often exhibits high regio- and chemoselectivity. mdpi.comnih.gov

While the reported catalyst-free methods are particularly effective for electron-rich dienes, the general principle of hydrosulfonylation is applicable to a broader range of conjugated dienes. mdpi.comresearchgate.net Palladium-catalyzed asymmetric hydrosulfonylation of 1,3-dienes has also been developed to produce chiral allylic sulfones. nih.gov The hydrosulfonylation of this compound would lead to the formation of a bis-sulfonylated product, which could have interesting synthetic applications.

| Reagent | Catalyst | Reaction Conditions | Product | Key Features | Reference |

| Sulfinic Acid | None | Room Temperature, Ambient Air | Allylic Sulfone | Catalyst- and additive-free, high regioselectivity. | mdpi.comnih.govresearchgate.net |

| Sulfinic Acid | Palladium Complex | Not specified | Chiral Allylic Sulfone | Asymmetric synthesis. | nih.gov |

| Sulfonyl Chloride | Iridium Photocatalyst | Visible Light | Allylic Sulfone | Radical-mediated process. | nih.gov |

Metal-Catalyzed Transformations of this compound

The unique electronic properties of this compound, conferred by the electron-withdrawing sulfonyl group, make it a versatile substrate for a variety of metal-catalyzed transformations. These reactions enable the stereocontrolled synthesis of complex and highly functionalized cyclohexene and cyclohexane (B81311) derivatives.

Palladium-Catalyzed Reactions

Palladium catalysis offers a powerful toolkit for the difunctionalization of conjugated dienes. The presence of the phenylsulfonyl group in this compound activates the diene system towards nucleophilic attack and influences the regiochemical and stereochemical outcome of these transformations. The classic mechanism for these reactions often involves the formation of a π-allyl palladium intermediate after the initial addition step, which is then intercepted by a second nucleophile. nih.gov

Palladium-catalyzed 1,4-addition reactions to cyclic 1,3-dienes are a cornerstone for the stereoselective synthesis of 1,4-disubstituted cyclohexenes. chemrxiv.org While traditional methods often yield thermodynamically favored trans products, recent advancements in hybrid palladium catalysis have enabled the selective synthesis of the less stable cis isomers. nih.gov These methods achieve remarkable regio- and diastereoselectivity, providing access to valuable structural motifs found in many pharmaceutical compounds. chemrxiv.orgnih.gov

The general mechanism often involves a radical-polar crossover. A carbon-centered radical, generated from an electrophile via a photoexcited palladium catalyst, adds to the cyclic diene. The resulting allylic radical is then captured by a Pd(I) species, preferentially from the less sterically hindered face, to form an allylic Pd(II) complex. chemrxiv.orgnih.gov Subsequent nucleophilic attack, typically following an S_N2' pathway, leads to the formation of the final 1,4-syn-addition product. chemrxiv.org This strategy has been successfully applied to a variety of cyclic dienes, electrophiles, and nucleophiles, including carbon, oxygen, and sulfur-based nucleophiles. nih.govacs.org For instance, the three-component coupling of aryl halides, 1,3-cyclohexadiene, and boronic acids can yield 1,4-syn-addition products. nih.gov

Below is a representative table illustrating the scope of palladium-catalyzed 1,4-additions on a model 1,3-cyclohexadiene system, which is applicable to activated dienes like this compound.

Table 1: Representative Palladium-Catalyzed 1,4-Additions to 1,3-Cyclohexadiene

| Electrophile (R-X) | Nucleophile (Nu) | Catalyst/Ligand | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|---|

| Trifluoromethylated Arene | Morpholine | Pd(PPh₃)₄ | 1,4-Carboamination | 88 | >20:1 |

| Aryl Bromide | Aniline | Pd(OAc)₂ / Ming-Phos | 1,4-Carboamination | 98 | >20:1 |

| Aryl Halide | Boronic Acid | Pd Catalyst | 1,4-Carbofunctionalization | - | syn-addition |

Data is illustrative of typical results reported for 1,3-cyclohexadiene systems. chemrxiv.orgnih.govdicp.ac.cn

The palladium-catalyzed carboamination of cyclic dienes is a highly efficient method for the one-pot construction of both a C-C and a C-N bond, leading to valuable chiral cyclohexenylamines. dicp.ac.cn These structures are important building blocks for alkaloids and other biologically active molecules. dicp.ac.cn Asymmetric three-component reactions, in particular, have been developed to assemble chiral cyclohexenylamines from simple feedstocks like aryl iodides, anilines, and 1,3-cyclohexadiene with high levels of regio-, diastereo-, and enantioselectivity. dicp.ac.cn

The success of these reactions hinges on the development of specialized chiral ligands. For example, Ming-Phos ligands in conjunction with a palladium catalyst have proven highly effective in controlling the enantioselectivity of the arylation/amination of 1,3-cyclohexadiene. dicp.ac.cn The mechanism is believed to proceed via intramolecular alkene insertion into a palladium-nitrogen bond, which creates new stereocenters, followed by C-C bond-forming reductive elimination. nih.gov This process results in the net suprafacial addition of the aryl group and the nitrogen atom across the diene. nih.gov

The versatility of the resulting chiral cyclohexenylamine products is demonstrated by their further transformation into other complex structures, such as through hydrogenation or Pictet-Spengler cyclization, without loss of enantiopurity. dicp.ac.cn

Table 2: Enantioselective Pd-Catalyzed Three-Component Carboamination of 1,3-Cyclohexadiene

| Aryl Iodide | Aniline | Ligand | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Iodobenzene | Aniline | M4 (Ming-Phos derivative) | 98 | 97 |

| 4-Iodoanisole | Aniline | M4 (Ming-Phos derivative) | 99 | 97 |

| 4-Iodotoluene | 4-Chloroaniline | M4 (Ming-Phos derivative) | 95 | 96 |

Data adapted from studies on 1,3-cyclohexadiene. dicp.ac.cn

Copper-Catalyzed Processes (e.g., Sulfonylation-Cyclization Cascades for related systems)

Copper catalysis provides a complementary approach for the functionalization of dienes. These processes are often initiated by a single-electron transfer (SET) from a copper(I) species, generating radical intermediates that can engage in subsequent transformations. nih.gov While specific examples using this compound are less common in the literature, related systems demonstrate the potential of this strategy.

For instance, a copper(I)-catalyzed tandem sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides has been developed. rsc.org This reaction proceeds with excellent regioselectivity to form derivatized pyrrolidone scaffolds in a single step. rsc.org Similarly, a three-component 1,2-sulfonyl-etherification of aryl 1,3-dienes has been achieved using copper catalysis. nih.gov This reaction combines a sulfonyl chloride and an alcohol across one of the double bonds of the diene, affording sulfonylated allyl ether compounds with high chemo- and regioselectivity under mild, base-free conditions. nih.govacs.org

These examples highlight the utility of copper catalysis in initiating radical-based transformations of dienes, suggesting that this compound could be a suitable substrate for similar sulfonylation or difunctionalization reactions.

Table 3: Examples of Copper-Catalyzed Reactions on Related Diene Systems

| Diene System | Reagents | Catalyst | Transformation | Key Feature |

|---|---|---|---|---|

| 1,5-Dienes | Sulfonyl Chlorides | Cu(I) | Sulfonylation-Cyclization | Forms pyrrolidone scaffold |

Data based on findings for related diene systems. nih.govrsc.org

Role of Sulfonyl Groups in Dearomatization Strategies

The sulfonyl group plays a significant role not only in activating substrates for metal-catalyzed reactions but also as a key functional group in dearomatization strategies. Aromatic sulfonation, the introduction of a sulfonic acid (–SO₃H) group onto an aromatic ring, is a reversible electrophilic aromatic substitution reaction. wikipedia.org This reversibility is a powerful tool in organic synthesis. masterorganicchemistry.com

A sulfonyl group can be installed as a "blocking group" to direct subsequent electrophilic substitutions to other positions. masterorganicchemistry.com For example, if the para position of an activated aromatic ring is blocked by a sulfonyl group, an incoming electrophile will be directed to the ortho position. Following the desired reaction, the sulfonyl group can be removed by heating with dilute acid, a process known as desulfonation. wikipedia.orgmasterorganicchemistry.com This strategy effectively controls regioselectivity by temporarily dearomatizing the initial substrate through the addition of the sulfonyl group, guiding the subsequent reaction, and then restoring aromaticity upon its removal.

This principle of using a sulfonyl group to control reactivity is fundamental and extends to more complex transformations where the sulfonyl moiety can facilitate dearomative rearrangements or act as a traceless directing group in the synthesis of complex molecular architectures. nih.gov

Mechanistic Elucidation and Advanced Computational Studies

Detailed Mechanistic Investigations of Reaction Pathways

The electron-withdrawing nature of the phenylsulfonyl group imparts a unique "dual electron demand" character to 2-(phenylsulfonyl)-1,3-cyclohexadiene. This allows it to participate in [4+2] cycloadditions, or Diels-Alder reactions, with both electron-rich and electron-deficient dienophiles. This versatility, however, complicates the mechanistic picture, often deviating from the classic, concerted, and synchronous pathway described for simple dienes.

In many of its cycloaddition reactions, this compound is thought to proceed through a concerted, yet highly asynchronous, one-step mechanism. In a perfectly synchronous reaction, the two new sigma (σ) bonds form at the exact same rate. However, due to the electronic asymmetry induced by the sulfonyl group, the formation of the two new bonds in the transition state can be significantly staggered.

Computational studies on analogous systems, such as the reactions of bissulfonyl-1,3-butadienes, support the prevalence of asynchronous transition states. The degree of asynchronicity is influenced by the electronic nature of the reacting partner (the dienophile). For instance, reaction with a highly electron-rich dienophile can lead to a transition state with substantial charge separation, where one bond is significantly more formed than the other. In some cases, the mechanism may approach the boundary of a two-step process involving a zwitterionic intermediate. Theoretical studies on cationic Diels-Alder reactions show that they can be either concerted or stepwise, highlighting how electronic factors dictate the reaction pathway researchgate.net.

The polar characteristics of cycloadditions involving this compound are central to understanding their transition state architectures. The powerful electron-withdrawing sulfonyl group makes the diene electron-poor, favoring inverse-electron-demand Diels-Alder reactions where the diene reacts with an electron-rich dienophile (e.g., an enamine or enol ether) researchgate.net. In these cases, the primary stabilizing orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

Conversely, the sulfonyl group can also stabilize an adjacent carbocation or carbanion, allowing the diene to react with electron-deficient dienophiles in normal-electron-demand reactions researchgate.net. This dual reactivity leads to transition states that are highly dependent on the specific reactants.

Key Features of Transition State Architectures:

With Electron-Rich Dienophiles: The transition state exhibits significant charge transfer from the dienophile to the diene. The bond formation is highly asynchronous, often with the initial bond forming at the C4 position of the diene, which can better accommodate the developing negative charge.

With Electron-Deficient Dienophiles: The reaction proceeds with less charge transfer, but asynchronicity can still be pronounced. The regioselectivity of these reactions is a key indicator of the underlying polar effects governing the transition state structure researchgate.net.

To visualize the intricate process of bond formation and electron reorganization during the cycloaddition, advanced computational techniques such as Electron Localization Function (ELF) analysis are employed. ELF provides a topological map of electron pairing in a molecule, allowing researchers to track the electronic flux—the movement and reorganization of electron density—as the reaction proceeds from reactants through the transition state to the product.

In a study of a hetero-Diels-Alder reaction, the joint use of ELF and Thom's catastrophe theory revealed a distinctly asynchronous electronic flux nih.gov. The analysis showed that the formation of the first σ bond was initiated by a nucleophilic attack from one reactant onto the other. Only after this first bond was substantially formed did the electronic rearrangement leading to the second σ bond occur nih.gov. This type of analysis, when applied to the cycloaddition of this compound, would allow for a precise characterization of the bond-forming events. It can quantitatively describe the degree of asynchronicity by showing the sequential appearance of bonding basins in the ELF topology, confirming a stepwise flow of electron density even within a formally concerted mechanism.

Beyond thermally-driven cycloadditions, this compound can be involved in more complex catalytic cycles that feature a radical-polar crossover. This type of mechanism involves the generation of a radical intermediate which is subsequently converted into an ionic species (either a cation or an anion) within the same reaction sequence.

A postulated catalytic cycle could proceed as follows:

Radical Formation: A photocatalyst or a chemical initiator generates a radical species that adds to the diene system of this compound.

Radical Intermediate: This addition forms a new, stabilized allylic radical.

Single-Electron Transfer (SET): The crucial crossover step occurs here. The radical intermediate is either oxidized (loses an electron) or reduced (gains an electron) by a catalyst.

Oxidative Crossover: Forms a carbocation, which can be trapped by a nucleophile.

Reductive Crossover: Forms a carbanion, which can react with an electrophile.

Cyclization/Product Formation: The resulting ionic intermediate undergoes a polar reaction (e.g., intramolecular cyclization or reaction with a trapped electrophile/nucleophile) to form the final product and regenerate the catalyst.

This mechanistic paradigm is supported by studies on related transformations, such as the four-component radical-polar crossover cyclization involving sulfur dioxide (SO2) to form sulfonyl-containing products rsc.org. Such pathways, often enabled by photoredox catalysis, allow for the construction of complex molecular architectures under mild conditions researchgate.netacs.org.

Theoretical Chemistry Applications

Theoretical chemistry provides indispensable tools for predicting and rationalizing the behavior of molecules like this compound without the need for empirical experimentation.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations are particularly useful for predicting its behavior in Diels-Alder reactions through the analysis of Frontier Molecular Orbitals (FMOs). The relative energies of the HOMO and LUMO determine the reactivity of the diene.

The electron-withdrawing phenylsulfonyl group is expected to significantly lower the energy of both the HOMO and LUMO of the 1,3-cyclohexadiene (B119728) system compared to the unsubstituted parent diene. This has two major consequences:

Enhanced Inverse-Electron-Demand Reactivity: The lowered LUMO energy makes the diene a much stronger electrophile, accelerating its reaction with electron-rich dienophiles.

DFT calculations can provide quantitative predictions of these orbital energies, the HOMO-LUMO gap (an indicator of chemical reactivity), and global reactivity descriptors like chemical hardness and electrophilicity nih.govnih.gov. This data allows for the rationalization of the diene's reactivity with a wide range of dienophiles.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,3-Butadiene (Reference) | -6.23 | 0.75 | 6.98 |

| 2-Phenylsulfonyl-1,3-butadiene (Model) | -7.15 | -1.50 | 5.65 |

Note: The values in the table are representative and intended for comparative purposes to illustrate the electronic effect of the sulfonyl group. Actual calculated values may vary with the level of theory and basis set used.

Conceptual DFT Indices for Understanding Chemical Reactivity and Selectivity

Chemical Potential (μ): This index is a measure of the escaping tendency of electrons from a system. For an electrophilic species, the chemical potential will be more negative, indicating a greater ability to accept electrons. The phenylsulfonyl group is expected to lower the chemical potential of the diene, making it more electrophilic than unsubstituted 1,3-cyclohexadiene.

Electrophilicity Index (ω): This global reactivity index, defined as ω = μ²/2η, quantifies the ability of a species to accept electrons. Due to the expected decrease in chemical potential and potential changes in hardness, the electrophilicity index of this compound is predicted to be significant, classifying it as a good electrophile in polar reactions.

Nucleophilicity Index (N): Conversely, the nucleophilicity index measures the electron-donating ability of a molecule. The electron-withdrawing phenylsulfonyl group would decrease the nucleophilicity of the diene system compared to its unsubstituted counterpart.

A hypothetical comparison of these indices for this compound and the parent 1,3-cyclohexadiene is presented in the table below to illustrate the expected trends.

| Compound | Chemical Potential (μ) | Hardness (η) | Electrophilicity (ω) | Nucleophilicity (N) |

| 1,3-Cyclohexadiene | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | Lower (more negative) | Modified | Higher | Lower |

Note: The table illustrates expected qualitative trends. Specific calculated values for this compound were not found in the searched literature.

Quantitative Assessment of Activation Barriers and Thermodynamic Parameters

Beyond conceptual indices, computational chemistry allows for the direct calculation of activation barriers (Ea or ΔG‡) and thermodynamic parameters (ΔH, ΔG) for chemical reactions. semanticscholar.org This quantitative assessment is crucial for understanding reaction kinetics and predicting the feasibility and outcome of a transformation involving this compound.

For instance, in a Diels-Alder reaction where this compound acts as the diene, DFT calculations can be employed to model the transition state structure and determine its energy relative to the reactants. The presence of the electron-withdrawing phenylsulfonyl group is expected to lower the LUMO of the diene, which would facilitate reactions with electron-rich dienophiles (an inverse-electron-demand Diels-Alder reaction). Computational studies on similar systems have shown that substituents significantly influence activation barriers. researchgate.net

A typical computational workflow to assess these parameters would involve:

Optimization of the geometries of the reactants, transition state, and products.

Frequency calculations to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for the transition state) and to obtain zero-point vibrational energies and thermal corrections.

Calculation of the electronic energies to determine the activation energy and reaction enthalpy and free energy.

While specific quantitative data for reactions of this compound is not available in the reviewed literature, the table below provides a template for how such data would be presented. The values are hypothetical and serve to illustrate the type of information that would be obtained from such a computational study.

| Reaction Parameter | Value (e.g., kcal/mol) |

| Enthalpy of Activation (ΔH‡) | Hypothetical Calculated Value |

| Gibbs Free Energy of Activation (ΔG‡) | Hypothetical Calculated Value |

| Enthalpy of Reaction (ΔH_rxn) | Hypothetical Calculated Value |

| Gibbs Free Energy of Reaction (ΔG_rxn) | Hypothetical Calculated Value |

Note: The table is a template for presenting quantitative computational results. Specific calculated values for reactions involving this compound were not found in the searched literature.

Strategic Applications of 2 Phenylsulfonyl 1,3 Cyclohexadiene in Complex Organic Synthesis

Utilization as a Versatile Synthon for the Construction of Six-Membered Carbocyclic Ring Systems

2-(Phenylsulfonyl)-1,3-cyclohexadiene is a highly effective diene in Diels-Alder reactions for the construction of six-membered carbocyclic rings. researchgate.netucalgary.ca The electron-withdrawing nature of the phenylsulfonyl group activates the diene, facilitating its reaction with a variety of dienophiles. ucalgary.ca This cycloaddition reaction provides a direct route to bicyclo[2.2.2]octene derivatives, which are valuable intermediates in organic synthesis. nih.gov

The Diels-Alder reaction involving this compound is a concerted process, which allows for a high degree of stereocontrol. ucalgary.ca The reaction typically proceeds with high endo selectivity, a feature that can be exploited in the synthesis of complex target molecules. nih.gov Furthermore, the use of Lewis acid catalysts can enhance the reaction rate and selectivity. vanderbilt.edu

A notable application of this methodology is in the synthesis of functionalized cyclohexenes. Following the Diels-Alder reaction, the resulting bicyclic adduct can undergo a variety of transformations. For instance, the sulfonyl group can be removed under reductive conditions or can serve as a handle for further functionalization. This versatility allows for the synthesis of a diverse array of substituted six-membered rings, which are common motifs in biologically active molecules. nih.gov

The strategic importance of this synthon is underscored by its application in the total synthesis of natural products. The ability to rapidly construct a complex carbocyclic core with defined stereochemistry makes this compound an attractive starting material for the synthesis of intricate molecular targets.

Table 1: Examples of Diels-Alder Reactions with this compound

| Dienophile | Product | Reaction Conditions | Yield (%) | Reference |

| Maleic anhydride | endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, 2-phenylsulfonyl | Heat | High | ucalgary.ca |

| Acrolein | endo-2-Phenylsulfonylbicyclo[2.2.2]oct-5-ene-2-carboxaldehyde | Yb(OTf)₃, high pressure | 85 | nih.gov |

| Methyl acrylate | Methyl endo-2-phenylsulfonylbicyclo[2.2.2]oct-5-ene-2-carboxylate | Lewis Acid | Good | vanderbilt.edu |

Pathways to Highly Functionalized Allylic Sulfones

This compound serves as a valuable precursor for the synthesis of highly functionalized allylic sulfones. nih.govresearchgate.net These structural motifs are of significant interest in organic synthesis due to their utility as versatile intermediates. researchgate.net One common strategy involves the deprotonation of the diene followed by reaction with an electrophile, which can lead to the formation of a new carbon-carbon bond at the allylic position.

Another approach involves the manipulation of the double bonds within the cyclohexadiene ring system. For instance, selective reduction or oxidation of one of the double bonds can provide access to a variety of functionalized allylic sulfones. These transformations can be carried out with a high degree of regio- and stereocontrol, allowing for the synthesis of specific isomers.

The resulting allylic sulfones can undergo a range of subsequent reactions. The sulfonyl group can act as a leaving group in substitution reactions or can be used to direct further functionalization of the molecule. This versatility makes this compound a powerful tool for the construction of complex molecules containing the allylic sulfone moiety.

A catalyst-free and additive-free method for synthesizing allylic sulfones involves the reaction of electron-rich aryl-1,3-dienes with sulfinic acids. mdpi.com This environmentally friendly approach proceeds at room temperature and offers high regio- and chemo-selectivity. mdpi.com The reaction is believed to proceed through the protonation of the diene by the sulfinic acid, generating an allylic carbocation intermediate that is then attacked by the sulfonate anion. mdpi.com

Table 2: Synthesis of Allylic Sulfones from Dienes

| Diene | Sulfinic Acid | Product | Yield (%) | Reference |

| (E)-1-phenyl-1,3-butadiene | Benzenesulfinic acid | (E)-1-phenyl-4-(phenylsulfonyl)-2-butene | 94 | mdpi.com |

| 2,3-dimethyl-1,3-butadiene | p-Toluenesulfinic acid | (E)-2,3-dimethyl-4-(p-tolylsulfonyl)-2-butene | 85 | mdpi.com |

| 1-(4-methoxyphenyl)-1,3-butadiene | Benzenesulfinic acid | (E)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-2-butene | 92 | mdpi.com |

Enabling the Synthesis of Polycyclic Alkaloids and Related Scaffolds

The strategic use of this compound and its derivatives has proven instrumental in the total synthesis of complex polycyclic alkaloids. nih.govnih.gov These natural products often possess intricate, cage-like structures and significant biological activity, making their synthesis a challenging and important endeavor. The diene's ability to participate in stereocontrolled cycloaddition reactions provides a powerful method for rapidly assembling the core carbocyclic frameworks of these molecules.

In a typical synthetic sequence, the Diels-Alder reaction of this compound with a suitable dienophile establishes the key bicyclic or tricyclic core of the target alkaloid. The phenylsulfonyl group not only activates the diene for the cycloaddition but also serves as a versatile functional handle for subsequent transformations. It can be removed reductively or used to direct the introduction of other functional groups, such as nitrogen-containing moieties, which are characteristic of alkaloids.

For example, in the synthesis of certain Daphniphyllum alkaloids, a highly substituted cyclohexadiene derivative could be envisioned to undergo an intramolecular Diels-Alder reaction to construct the complex polycyclic skeleton. nih.gov The stereochemistry of the newly formed ring junctions is often controlled by the facial selectivity of the cycloaddition, which can be influenced by the existing stereocenters in the dienophile or by the use of chiral catalysts.

Furthermore, the allylic sulfone functionality that can be derived from this compound provides an entry point for the introduction of nitrogen atoms through nucleophilic substitution or other nitrogenation protocols. This is a crucial step in the synthesis of alkaloids, which are defined by the presence of a basic nitrogen atom within a heterocyclic ring system. The ability to forge these complex, nitrogen-containing polycycles with high efficiency and stereocontrol highlights the strategic importance of this compound in the field of alkaloid total synthesis.

Stereocontrolled Synthesis of Chiral Building Blocks and Derivatives

The inherent reactivity and functionality of this compound make it a valuable starting material for the stereocontrolled synthesis of chiral building blocks. nih.gov The presence of the sulfonyl group allows for a variety of stereoselective transformations, enabling the creation of enantiomerically enriched products.

One key strategy involves the use of chiral catalysts in reactions involving the diene. For instance, asymmetric Diels-Alder reactions can be achieved by employing a chiral Lewis acid to catalyze the cycloaddition between this compound and a prochiral dienophile. This approach can lead to the formation of bicyclic adducts with high enantiomeric excess, which can then be converted into a range of chiral building blocks.

Furthermore, the double bonds within the cyclohexadiene ring can be subjected to asymmetric functionalization. For example, asymmetric dihydroxylation or epoxidation can introduce new stereocenters with high levels of enantioselectivity. The resulting chiral diols or epoxides are versatile intermediates that can be elaborated into more complex chiral molecules.

The sulfonyl group itself can also play a role in directing stereoselective reactions. In some cases, the sulfonyl group can chelate to a metal catalyst, holding the substrate in a specific conformation and leading to a highly stereoselective outcome. Alternatively, the sulfonyl group can be replaced with other functionalities with retention or inversion of configuration, providing access to a diverse array of chiral products. Through these and other stereocontrolled transformations, this compound serves as a powerful platform for the synthesis of valuable chiral building blocks for use in medicinal chemistry and materials science. nih.gov

Integration into Cascade and Multicomponent Reactions for Enhanced Molecular Complexity

This compound is an excellent substrate for integration into cascade and multicomponent reactions, which are powerful strategies for rapidly building molecular complexity from simple starting materials. nih.govnih.gov These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.

In a cascade reaction, the product of an initial transformation involving this compound becomes the substrate for a subsequent reaction, leading to a domino effect of bond formation. For example, a Diels-Alder reaction of the diene could be followed by an in-situ intramolecular cyclization or rearrangement, triggered by the functionality introduced in the initial cycloaddition. The phenylsulfonyl group can play a crucial role in these cascades, either by activating the system for the initial reaction or by acting as a leaving group or directing group in a subsequent step.

Multicomponent reactions (MCRs) involving this compound bring together three or more starting materials in a single reaction vessel to form a complex product that contains portions of all the initial reactants. The diene can act as a key building block in such reactions, providing a six-membered ring scaffold onto which other components can be appended. For instance, an MCR could be designed where this compound, an aldehyde, and an amine react together to form a complex, nitrogen-containing polycyclic structure.

The ability to incorporate this compound into these complexity-generating reaction manifolds significantly expands its synthetic utility. By telescoping multiple synthetic steps into a single operation, cascade and multicomponent reactions provide a highly efficient means of accessing diverse and complex molecular architectures that would be challenging to prepare using traditional stepwise methods.

Advanced Analytical Methodologies for Reaction Monitoring and Intermediate Characterization

Spectroscopic Techniques for Real-Time Reaction Pathway Elucidation (Excluding basic compound characterization)

Real-time spectroscopic monitoring provides a continuous stream of data on the concentrations of reactants, intermediates, and products throughout the course of a chemical reaction, offering deep insights into its kinetics and mechanism.

In the context of reactions involving 2-(phenylsulfonyl)-1,3-cyclohexadiene, particularly its participation in Diels-Alder cycloadditions, in-situ spectroscopic methods are invaluable. For instance, the progress of a Diels-Alder reaction can be tracked by monitoring the disappearance of the characteristic signals of the diene and dienophile and the concurrent appearance of signals corresponding to the cycloadduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers are powerful tools for the real-time monitoring of chemical reactions. mdpi.com For a reaction involving this compound, a series of ¹H NMR spectra can be acquired at set intervals. By integrating the vinylic proton signals of the diene and the corresponding signals of the forming product, a kinetic profile of the reaction can be constructed. mdpi.comrsc.org This allows for the determination of reaction rates and orders. For example, in a hypothetical Diels-Alder reaction, the decay of the signals for the protons on the diene unit of this compound could be plotted against time to furnish kinetic data.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy is another powerful technique for kinetic studies of reactions in solution. mdpi.comrsc.org The reaction can be followed by tracking the characteristic absorption bands of functional groups in the reactants and products. mdpi.com For a reaction of this compound, one could monitor the decrease in the intensity of the C=C stretching vibrations of the conjugated diene system and the appearance of new bands corresponding to the formed bicyclic adduct. The data obtained can be used to calculate kinetic parameters such as the apparent rate coefficient (k_app) and the Arrhenius activation energy (Ea). mdpi.comrsc.org

A hypothetical kinetic study of a Diels-Alder reaction involving this compound could yield the following data:

| Time (minutes) | Concentration of this compound (M) | Concentration of Adduct (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.085 | 0.015 |

| 20 | 0.072 | 0.028 |

| 30 | 0.061 | 0.039 |

| 60 | 0.037 | 0.063 |

| 90 | 0.022 | 0.078 |

| 120 | 0.013 | 0.087 |

Mass Spectrometry for Detection and Structural Assignment of Transient Species and Reaction Intermediates

Mass spectrometry, particularly when coupled with soft ionization techniques like electrospray ionization (ESI-MS), is instrumental in detecting and structurally characterizing transient species and reaction intermediates that are often present in low concentrations and have short lifetimes. nih.gov

In the study of cycloaddition reactions of this compound, ESI-MS can be used to identify not only the final products but also any potential intermediates, such as charged or highly reactive species. Tandem mass spectrometry (MS/MS) experiments can provide further structural information by fragmenting the isolated ions of interest. mdpi.comnih.gov This is particularly useful in complex reaction mixtures where multiple products may be formed. For example, in cross-Diels-Alder reactions where this compound can act as either the diene or the dienophile, ESI-MS can help to identify the different isomeric adducts formed. researchgate.net The retro-Diels-Alder fragmentation patterns observed in the mass spectrometer can also provide valuable structural information about the cycloadducts. mdpi.comnih.gov

A theoretical ESI-MS/MS analysis of a Diels-Alder adduct of this compound might reveal the following fragmentation pattern, which would be crucial for its structural confirmation:

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss |

| [Adduct + H]⁺ | [Diene + H]⁺ | Dienophile |

| [Adduct + H]⁺ | [Dienophile + H]⁺ | Diene |

| [Adduct + H]⁺ | [Adduct - SO₂ + H]⁺ | SO₂ |

Chromatographic Techniques for High-Resolution Separation of Complex Reaction Mixtures

Chromatographic techniques are essential for the separation and purification of components from complex reaction mixtures, which is a necessary step for their unambiguous identification and characterization.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating the components of a reaction mixture. mdpi.com In the context of reactions with this compound, which can lead to the formation of multiple regio- and stereoisomers, HPLC is particularly valuable. researchgate.netprinceton.edu By using an appropriate stationary phase and mobile phase, it is possible to separate the different cycloadducts. Coupling HPLC with a photodiode array (PDA) detector allows for the simultaneous acquisition of UV-Vis spectra for each separated component, aiding in their initial identification. Furthermore, interfacing HPLC with a mass spectrometer (HPLC-MS) provides both retention time data and mass-to-charge ratio information, which is a powerful combination for the comprehensive analysis of the reaction mixture. mdpi.comresearchgate.net

The retention times for the components of a hypothetical Diels-Alder reaction mixture of this compound are presented in the table below:

| Compound | Retention Time (minutes) |

| This compound (reactant) | 5.2 |

| Dienophile (reactant) | 3.8 |

| Endo-adduct (major product) | 8.7 |

| Exo-adduct (minor product) | 9.5 |

| Byproduct | 6.1 |

Gas Chromatography (GC): For volatile products, gas chromatography can be an effective separation technique. researchgate.net The components of the reaction mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components can be detected by various detectors, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), the latter providing structural information.

Future Research Directions and Emerging Paradigms in 2 Phenylsulfonyl 1,3 Cyclohexadiene Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future advancements in the application of 2-(phenylsulfonyl)-1,3-cyclohexadiene are intrinsically linked to the development of more sophisticated catalytic systems. The phenylsulfonyl group can act as a temporal regiochemical controller in certain reactions, such as the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. nih.gov This inherent directing capability provides a foundation for designing new catalysts that can further enhance selectivity.

Research is anticipated to focus on novel organometallic complexes that can interact with the sulfone moiety to control facial selectivity in cycloaddition and conjugate addition reactions. nih.gov The exploration of earth-abundant metal catalysts (e.g., iron, copper) is a growing trend, aiming to replace precious metals while achieving comparable or superior efficiency and selectivity. Moreover, the development of bifunctional catalysts, which can activate both the diene and the reaction partner simultaneously, represents a promising avenue for achieving high levels of stereocontrol in complex transformations. The modification of existing successful catalysts, such as manganese-salen complexes used in Jacobsen-type epoxidations, could also be explored to fine-tune their activity and selectivity specifically for this sulfonyl-diene substrate. researchgate.netresearchgate.net

Exploration of Asymmetric Synthesis Methodologies

The creation of chiral molecules is a cornerstone of modern chemistry, and future research will undoubtedly focus on expanding the toolbox of asymmetric methods applicable to this compound.

One major area of exploration is catalyst-controlled asymmetric synthesis . The use of chiral metal complexes, such as those based on palladium or platinum, has proven highly effective for enantioselective Diels-Alder reactions with other dienes and could be adapted. purdue.edu Similarly, chiral phosphoric acids and their derivatives are powerful organocatalysts that could be employed to control the stereochemical outcome of reactions involving the diene. mdpi.commdpi.com

Another key strategy is the use of chiral auxiliaries . Evans-type oxazolidinone auxiliaries, for instance, can be temporarily attached to a reaction partner to direct stereoselective transformations before being cleaved. epdf.pub A "temporary stereocentre" approach, where a chiral center is introduced and later removed after directing subsequent stereoselective reactions, offers another sophisticated method for achieving high enantiopurity. rsc.org

Substrate-controlled synthesis , where the chirality is embedded within the diene's structure itself, is also a vital approach. Enantiopure epoxyvinyl sulfones, derived from the asymmetric epoxidation of this compound using methods like the Jacobsen epoxidation, serve as powerful chiral building blocks for subsequent stereospecific transformations. researchgate.net

Table 1: Comparison of Asymmetric Synthesis Strategies

| Methodology | Description | Potential Application with this compound | Key Advantage |

|---|---|---|---|

| Catalyst-Controlled | A small amount of a chiral catalyst (metal-based or organocatalyst) generates a large amount of a chiral product. | Enantioselective Diels-Alder reactions, 1,3-dipolar cycloadditions, and conjugate additions. | High catalytic turnover, atom economy. |

| Auxiliary-Controlled | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction and is subsequently removed. | Directing additions to the diene system or to a group attached to the diene. | High predictability and reliability based on well-established models. |

| Substrate-Controlled | The starting material is already chiral, and its stereocenters direct the formation of new stereocenters. | Using enantiopure epoxides derived from the diene to control the stereochemistry of subsequent nucleophilic additions. | Excellent stereocontrol based on intramolecular directing effects. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.netnih.gov Reactions involving this compound are prime candidates for this technological shift. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, purer products, and reduced reaction times. researchgate.netnih.gov The enhanced safety profile is particularly relevant for handling potentially hazardous reagents or exothermic reactions that can be challenging to manage on a large scale in batch mode. mdpi.com

Furthermore, integrating flow systems with automated synthesis platforms enables high-throughput experimentation and rapid library synthesis. chimia.chchemrxiv.org An automated system could systematically vary reaction partners, catalysts, and conditions in reactions involving this compound, accelerating the discovery of new transformations and the optimization of existing ones. chimia.ch This "design-make-test-analyze" cycle, powered by automation, can significantly shorten the timeline for developing novel bioactive compounds or functional materials derived from this versatile diene. chimia.ch

Computational Design and Prediction of Undiscovered Reactivity Modes

Computational chemistry provides a powerful lens for understanding and predicting chemical reactivity, circumventing the need for purely empirical experimentation. Future research will increasingly leverage computational tools like Density Functional Theory (DFT) to model the behavior of this compound. These models can elucidate complex reaction mechanisms, identify transition state geometries, and predict the stereochemical outcomes of reactions with high accuracy.

A key application will be the in silico screening of new reaction pathways. For example, computational studies could explore unconventional cycloaddition modes or predict the feasibility of novel pericyclic reactions that have not yet been attempted experimentally. By calculating activation barriers and reaction thermodynamics, researchers can prioritize the most promising avenues for laboratory investigation. Furthermore, computational methods can aid in the rational design of new catalysts. By modeling the interaction between a catalyst and the sulfonyl-diene substrate, it is possible to design ligands that maximize binding affinity and stereodirecting influence, leading to catalysts with enhanced performance.

Synthesis of Structurally Complex Natural Product Analogs and Bioactive Scaffolds

A significant driver for future research is the application of this compound as a strategic building block in the total synthesis of complex molecules. Its derivatives have already been utilized as key intermediates in the synthesis of natural products, such as in an asymmetric total synthesis of (+)-epianastrephin. researchgate.net Enantiopure epoxyvinyl sulfones derived from the diene are valuable templates for constructing substituted cycloalkenones, which are common motifs in bioactive compounds. researchgate.net

The diene's functionality allows for a modular approach to building complex scaffolds. Future work will likely involve its use in convergent syntheses, where different fragments of a target molecule are prepared separately and then combined. The diene can serve as a lynchpin, enabling the controlled, sequential introduction of multiple stereocenters and functional groups. This strategy is particularly valuable for creating libraries of natural product analogs, where systematic structural modifications can be made to probe structure-activity relationships (SAR) and develop new therapeutic agents.

Table 2: Application in the Synthesis of Complex Molecules

| Starting Building Block Derived from Diene | Target Molecular Scaffold/Product | Significance | Reference |

|---|---|---|---|

| Chiral Benzamide derivative of Cyclohexadiene | (+)-Epianastrephin | Asymmetric total synthesis of a natural product. | researchgate.net |

| Enantiopure Epoxyvinyl Sulfone | Substituted Cycloalkenones | Construction of versatile chiral synthetic intermediates. | researchgate.net |

Q & A

What are the optimized synthetic routes for 2-(phenylsulfonyl)-1,3-cyclohexadiene, and how do reaction conditions influence yield?

Basic

The compound can be synthesized via dehydrobromination of intermediate 29 using Hunig’s base (N,N-diisopropylethylamine) and 5 mol% Pd catalyst in acetonitrile . Key factors include:

- Catalyst selection : Palladium catalysts enhance elimination efficiency.

- Solvent choice : Acetonitrile promotes polar transition states for dehydrohalogenation.

- Base role : Hunig’s base acts as a non-nucleophilic proton scavenger, minimizing side reactions.

For optimization, vary Pd loading (1–10 mol%) and reaction time (2–24 hrs) while monitoring by TLC or GC-MS.

How do thermodynamic properties like resonance energy and hydrogenation enthalpy inform the stability of this compound?

Basic

The phenylsulfonyl group stabilizes the conjugated diene system via resonance (electron-withdrawing effect) and steric hindrance. Key

- Resonance energy : ~2 kcal/mol (similar to 1,3-cyclohexadiene derivatives) .

- Hydrogenation enthalpy : ΔH ≈ –231.8 kJ/mol (less exothermic than isolated dienes due to conjugation stabilization) .

Compare with non-sulfonylated analogs to assess stability under thermal or catalytic conditions.

What methodologies are effective for characterizing cycloaddition products derived from this compound?

Advanced

In Diels-Alder reactions, structural confirmation of bicyclic adducts requires:

- X-ray crystallography : Resolves endo/exo selectivity and π-π/C–H···O interactions (e.g., endo preference in naphthaquinone adducts) .

- NMR analysis : Monitor regioselectivity via coupling constants (e.g., H NMR for silyloxy group orientation).

- Computational modeling : Predict transition states using DFT to rationalize stereochemical outcomes.

How can functional groups be introduced into this compound, and what challenges arise?

Advanced

Functionalization strategies include:

- Copper-catalyzed addition : Arene sulfonyl chlorides add to the diene, followed by dehydrohalogenation to form α,β-unsaturated sulfones .

- Ultrasonic-assisted cycloaddition : Enhances reaction rates and selectivity for bulky dienophiles (e.g., N-benzylmaleimide) .

Challenges involve avoiding diene isomerization and managing steric effects from the phenylsulfonyl group.

What catalytic systems enable regioselective [2+2+2] cycloadditions with this compound?

Advanced

Niobium(III) chloride (NbCl) catalyzes intermolecular [2+2+2] cycloadditions of alkynes/alkenes to form 1,4,5-trisubstituted derivatives . Key considerations:

- Substrate scope : Terminal alkynes (e.g., phenylacetylene) yield higher regioselectivity.

- Solvent effects : Dichloromethane improves catalyst solubility and turnover.

Optimize temperature (60–80°C) and stoichiometry (1:1 alkyne:diene) for >70% yields.

How does the phenylsulfonyl group influence solubility and reactivity in polar vs. nonpolar solvents?

Basic

The sulfonyl group increases polarity, enhancing solubility in ionic liquids or acetone compared to hydrocarbons . Practical implications:

- Reaction design : Use acetone for homogeneous single-phase reactions.

- Purification : Leverage differential solubility in hexane/ethyl acetate for chromatographic separation.

What analytical techniques resolve contradictions in isomerization equilibria of sulfonylated cyclohexadienes?

Advanced

For isomerization studies (e.g., 1,3- vs. 1,4-cyclohexadiene equilibria):

- Gas chromatography (GC) : Quantify isomer ratios under varying base conditions (e.g., KOt-Bu in DMSO) .

- Kinetic profiling : Monitor equilibration rates via time-resolved FT-IR or UV-Vis spectroscopy.

Note: The phenylsulfonyl group may shift equilibria due to conjugation effects absent in non-sulfonylated analogs.

How do steric and electronic effects of the phenylsulfonyl group impact Diels-Alder reaction kinetics?

Advanced

The sulfonyl group:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。